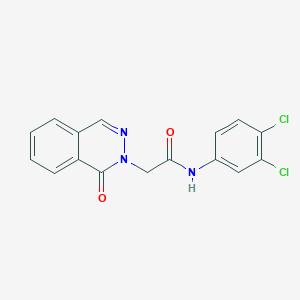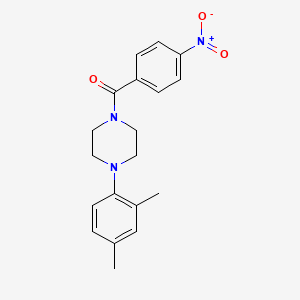
1-(4-ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene, commonly known as EFNB, is a synthetic compound used in various scientific research applications. It belongs to the class of nitrobenzenes, which are widely used in the pharmaceutical and chemical industries. EFNB is a yellow crystalline solid that is insoluble in water and soluble in organic solvents.
作用機序
The mechanism of action of EFNB is based on its ability to react with NO to form a fluorescent product. NO is a free radical that can diffuse across cell membranes and interact with various biomolecules, such as proteins, lipids, and DNA. The reaction of NO with EFNB results in the formation of a nitroso derivative, which is highly fluorescent. The fluorescence intensity of EFNB is proportional to the concentration of NO in the sample. Therefore, EFNB can be used as a quantitative tool for the detection of NO in living cells.
Biochemical and Physiological Effects:
EFNB has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes. However, the nitrobenzene moiety of EFNB is known to have potential toxic effects on living organisms, such as mutagenicity, carcinogenicity, and neurotoxicity. Therefore, caution should be exercised when handling EFNB in the laboratory.
実験室実験の利点と制限
EFNB has several advantages for lab experiments, such as its high selectivity and sensitivity for the detection of NO. It can be used in living cells without interfering with their normal physiological functions. EFNB is also relatively easy to synthesize and purify, making it readily available for research purposes. However, EFNB has some limitations, such as its limited solubility in water and its potential toxicity to living organisms. Therefore, appropriate safety measures should be taken when handling EFNB in the laboratory.
将来の方向性
EFNB has several potential future directions for scientific research. One possible direction is the development of new fluorescent probes based on the EFNB scaffold for the detection of other biomolecules, such as reactive oxygen species (ROS) or metal ions. Another direction is the synthesis of new nitrobenzene derivatives with potential anti-cancer or anti-inflammatory activity. EFNB can also be used as a tool for the study of NO signaling pathways in living cells and tissues. Further research is needed to explore the full potential of EFNB in various scientific research applications.
Conclusion:
In conclusion, EFNB is a synthetic compound that has several scientific research applications, including as a fluorescent probe for the detection of NO in living cells. EFNB can be synthesized by several methods and has several advantages and limitations for lab experiments. EFNB has no known biochemical or physiological effects on living organisms, but caution should be exercised when handling it in the laboratory. EFNB has several potential future directions for scientific research, and further studies are needed to explore its full potential.
合成法
EFNB can be synthesized by several methods, including the reaction of 4-ethoxyphenol with 4-nitrophenyl trifluoromethanesulfonate in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in an organic solvent, such as acetonitrile or dimethylformamide, at a high temperature. The crude product is then purified by recrystallization or column chromatography to obtain pure EFNB.
科学的研究の応用
EFNB has been used in various scientific research applications, including as a fluorescent probe for the detection of nitric oxide (NO) in living cells. NO is a signaling molecule that plays a crucial role in several physiological processes, such as vasodilation, neurotransmission, and immune response. EFNB can selectively react with NO to form a fluorescent product, which can be detected using fluorescence microscopy or spectroscopy. EFNB has also been used as a precursor for the synthesis of other nitrobenzene derivatives, such as 1,3-bis(4-ethoxyphenoxy)-2-nitrobenzene, which has potential anti-cancer activity.
特性
IUPAC Name |
1-(4-ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4/c1-2-22-11-4-6-12(7-5-11)23-14-8-3-10(15(16,17)18)9-13(14)19(20)21/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVSEQLRCZTDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5798790.png)


![N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5798809.png)


![1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)


![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)

![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)

![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)